molecular formula C7H7N5O B11712955 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B11712955
M. Wt: 177.16 g/mol
InChI Key: BWZBBEALJYIPHS-UHFFFAOYSA-N
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Description

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features both triazole and pyrazinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and nitriles.

    Formation of the Pyrazinone Ring: The pyrazinone ring is formed through the cyclization of diamines with carbonyl compounds. This step often requires heating and the presence of a catalyst.

    Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: Lacks the pyrazinone ring, making it less versatile in certain applications.

    3-(1H-1,2,4-triazol-1-yl)pyrazin-2-one: Similar structure but without the methyl group, affecting its reactivity and binding properties.

Uniqueness

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is unique due to the combination of the triazole and pyrazinone rings, along with the methyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

1-methyl-3-(1,2,4-triazol-1-yl)pyrazin-2-one

InChI

InChI=1S/C7H7N5O/c1-11-3-2-9-6(7(11)13)12-5-8-4-10-12/h2-5H,1H3

InChI Key

BWZBBEALJYIPHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2C=NC=N2

Origin of Product

United States

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